molecular formula C19H19NO3S3 B2614063 3-(benzenesulfonyl)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)propanamide CAS No. 2034596-94-4

3-(benzenesulfonyl)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)propanamide

Cat. No.: B2614063
CAS No.: 2034596-94-4
M. Wt: 405.55
InChI Key: UQPAPTZLYVWXAT-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)propanamide is a complex organic compound that features a benzenesulfonyl group and a bithiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)propanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride and bithiophene derivatives. Benzenesulfonyl chloride can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The bithiophene derivative can be prepared through various methods, including the bromination of bithiophene followed by functionalization .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of the intermediates followed by their coupling under controlled conditions. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzenethiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like zinc dust for reduction, and nucleophiles like amines for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can produce benzenethiol .

Scientific Research Applications

3-(benzenesulfonyl)-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bithiophene moiety can participate in π-π interactions, affecting the electronic properties of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)propanamide is unique due to its combination of a benzenesulfonyl group and a bithiophene moiety, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S3/c21-19(10-13-26(22,23)17-4-2-1-3-5-17)20-11-8-16-6-7-18(25-16)15-9-12-24-14-15/h1-7,9,12,14H,8,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPAPTZLYVWXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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